molecular formula C9H10ClNO B1607267 2-Chloro-N,N-dimethylbenzamide CAS No. 6526-67-6

2-Chloro-N,N-dimethylbenzamide

Cat. No. B1607267
CAS RN: 6526-67-6
M. Wt: 183.63 g/mol
InChI Key: SZUQPOLAEFBJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.63 g/mol . The IUPAC name for this compound is 2-chloro-N,N-dimethylbenzamide .


Synthesis Analysis

While specific synthesis methods for 2-Chloro-N,N-dimethylbenzamide were not found, there are references to the synthesis of similar compounds. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized by the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration .


Molecular Structure Analysis

The InChI code for 2-Chloro-N,N-dimethylbenzamide is InChI=1S/C9H10ClNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 . The Canonical SMILES for this compound is CN©C(=O)C1=CC=CC=C1Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 183.63 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 183.0450916 g/mol . The topological polar surface area of the compound is 20.3 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Chloro-N,N-dimethylbenzamide has been utilized in various synthetic processes. For instance, Zhang Zho (2014) demonstrated its synthesis from 7-methylisatin, achieving a high purity of 99.6%. This synthesis is a part of research exploring the optimization of reaction conditions in chemical processes (Zhang Zho, 2014).
  • The compound has been studied in the context of carbon-13 NMR spectroscopy, where its chemical shifts and rotational barriers were analyzed. These studies contribute to a deeper understanding of molecular structures and behaviors in various chemical environments (Ronald G. Jones & J. M. Wilkins, 1978).

Role in Organic Chemistry Reactions

  • In organic chemistry, 2-Chloro-N,N-dimethylbenzamide plays a significant role in various reactions. For example, its derivatives have been used in the synthesis of chlorohydrin benzoates from glycols. This process highlights its utility in producing specific organic compounds (T. G. Back, D. Barton, B. Rao, 1977).
  • Studies have also explored its interactions in hydration processes, providing insights into the molecular structure of hydrated amides. These findings are crucial for understanding solvent effects in chemical reactions (Mitsue. Kobayashi & R. Matsushita, 1990).

Applications in Synthesis of Specific Compounds

  • The compound is a key intermediate in the synthesis of chlorantraniliprole, an important insecticide. This application demonstrates its role in producing agriculturally significant chemicals (Zheng Jian-hong, 2012).
  • It has been used in the improvement of synthesis methods for certain benzamides, highlighting its role in enhancing the efficiency and yield of chemical production processes (Lin Xue, 2013).

properties

IUPAC Name

2-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUQPOLAEFBJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215573
Record name Benzamide, 2-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-dimethylbenzamide

CAS RN

6526-67-6
Record name Benzamide, 2-chloro-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6526-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-chloro-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N,N-dimethylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-chloro-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N,N-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N,N-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N,N-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N,N-dimethylbenzamide
Reactant of Route 6
2-Chloro-N,N-dimethylbenzamide

Citations

For This Compound
6
Citations
RL Carlson, RS Drago - Journal of the American Chemical …, 1963 - ACS Publications
Results The equilibrium constants and the differences in molar absorptivities between the complexes and iodine are reported in Table I. Co refers to theinitial con-centration of donor …
Number of citations: 22 pubs.acs.org
SJ Stachel, C Zerbinatti, MT Rudd… - Journal of medicinal …, 2016 - ACS Publications
Herein, we describe the development of a functionally selective liver X receptor β (LXRβ) agonist series optimized for Emax selectivity, solubility, and physical properties to allow efficacy …
Number of citations: 44 pubs.acs.org
Y Fang, Q Tan, H Zhou, J Xu, Q Gu - European Journal of Medicinal …, 2023 - Elsevier
Ferroptosis is implicated in diverse human diseases. Ferroptosis inducers hold great potential for cancer therapy. The existing ferroptosis inducers, however, lack structural diversity, …
Number of citations: 2 www.sciencedirect.com
W Chang, Y Chen, S Lu, H Jiao, Y Wang, T Zheng… - Chem, 2022 - cell.com
An ideal way to synthesize multi-substituted arenes is the selective installation of any group on any position of aromatic rings with any substituent. However, reactant-controlled selective …
Number of citations: 11 www.cell.com
BN Du, PP Sun - Science China Chemistry, 2014 - Springer
The oxidative coupling of methylarenes and N,N-dialkylformamides was developed, and the appropriate reaction conditions were established. By using I 2 as the catalyst, and tert-butyl …
Number of citations: 17 link.springer.com
S Gaspa, A Farina, M Tilocca… - The Journal of …, 2020 - ACS Publications
A new photocatalyzed route to amides from alcohols and amines mediated by visible light is presented. The reaction is carried out in ethyl acetate as a solvent. Ethyl acetate can be …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.